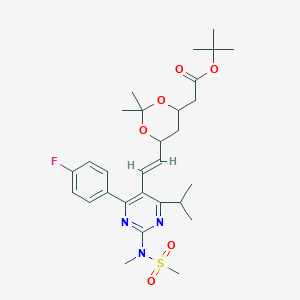

(E)-tert-Butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical elements. The complete International Union of Pure and Applied Chemistry name reveals the intricate structural framework: tert-butyl 2-[(4R,6S)-6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate. This nomenclature indicates several critical structural features including the absolute stereochemistry at positions 4 and 6 of the dioxane ring system, designated as 4R and 6S respectively, and the E-configuration of the vinyl double bond connecting the pyrimidine and dioxane moieties.

The molecular formula C₂₉H₄₀FN₃O₆S reveals a molecular weight of 577.71 grams per mole, indicating substantial molecular complexity. The stereochemical configuration plays a crucial role in determining the compound's three-dimensional structure and potential biological activity. The presence of multiple chiral centers requires careful consideration of stereochemical assignments, particularly the 4R,6S configuration of the 1,3-dioxane ring system, which adopts a chair conformation with specific spatial arrangements of substituents. The vinyl bridge maintains an E-configuration, indicating that the pyrimidine and dioxane portions are positioned on opposite sides of the double bond, contributing to the overall molecular geometry and potential intermolecular interactions.

The compound's structural complexity extends beyond simple stereochemical considerations to include conformational analysis of the dioxane ring system. Research on syn-2,2-dimethyl-1,3-dioxanes demonstrates that these acetonide-protected systems exhibit predictable conformational behavior, with the dimethyl substitution pattern providing conformational rigidity. The tert-butyl ester functionality introduces additional steric bulk that influences the overall molecular shape and potential crystalline packing arrangements. The fluorophenyl substituent introduces electronic effects through the electron-withdrawing fluorine atom, while the methylsulfonamido group provides both steric and electronic contributions to the overall molecular properties.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography represents the most definitive method for determining the three-dimensional structure of complex organic molecules like this compound. X-ray diffraction analysis provides precise atomic coordinates, bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state. The technique of single-crystal X-ray crystallography involves three fundamental steps: obtaining suitable crystals, measuring diffraction patterns, and computational structure determination. For this particular compound, the presence of multiple functional groups and stereochemical centers makes crystallographic analysis particularly valuable for confirming the proposed molecular structure and stereochemical assignments.

The crystallographic characterization process begins with crystal preparation, which requires obtaining crystals of sufficient size and quality for diffraction studies. Crystals should typically exceed 0.1 millimeters in all dimensions and exhibit regular internal structure without significant defects such as twinning or cracking. The compound's molecular complexity and multiple functional groups may present challenges in crystal formation, potentially requiring careful optimization of crystallization conditions including solvent selection, temperature control, and precipitation rates. The presence of the fluorophenyl group may facilitate crystal packing through fluorine-hydrogen interactions, while the bulky tert-butyl group could introduce packing difficulties.

X-ray diffraction data collection involves exposing the crystal to monochromatic X-rays and measuring the resulting diffraction patterns. Each compound produces a unique diffraction fingerprint corresponding to its specific crystal structure. The data collection process requires systematic rotation of the crystal through multiple orientations to capture complete three-dimensional structural information. Modern diffractometers enable automated data collection over hundreds of crystal orientations, generating tens of thousands of individual reflections that collectively define the molecular and crystal structure. The complex molecular structure of this compound, with its 29 carbon atoms, 40 hydrogen atoms, one fluorine atom, three nitrogen atoms, six oxygen atoms, and one sulfur atom, produces a rich diffraction pattern containing extensive structural information.

| Crystallographic Parameter | Expected Range | Significance |

|---|---|---|

| Space Group | P21 or P212121 | Reflects molecular chirality |

| Unit Cell Volume | 2500-4000 Ų | Accommodates molecular size |

| Density | 1.2-1.4 g/cm³ | Typical for organic compounds |

| Data Resolution | 0.8-1.2 Å | Atomic resolution structure |

| R-factor | <0.05 | Structure quality indicator |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for complex organic molecules through analysis of nuclear spin interactions. Proton nuclear magnetic resonance spectroscopy reveals detailed information about the hydrogen atoms throughout the molecule, including chemical shift values, coupling patterns, and integration ratios that collectively confirm the proposed structure. The compound's complexity generates a rich proton nuclear magnetic resonance spectrum with signals distributed across multiple chemical shift regions corresponding to different structural environments.

The proton nuclear magnetic resonance spectrum exhibits characteristic signals for each structural component of the molecule. The tert-butyl ester group appears as a sharp singlet around 1.38 parts per million, integrating for nine protons representing the three equivalent methyl groups. The isopropyl substituent on the pyrimidine ring generates a characteristic doublet for the methyl groups around 1.20 parts per million and a septet for the methine proton around 3.27 parts per million. The dioxane ring protons appear in the aliphatic region between 1.5 and 4.5 parts per million, with specific chemical shifts dependent on their proximity to oxygen atoms and stereochemical environment.

The vinyl protons connecting the pyrimidine and dioxane systems exhibit characteristic downfield chemical shifts around 5.4-6.6 parts per million, consistent with alkene protons. The E-configuration of the double bond produces specific coupling constants between the vinyl protons, typically around 16 hertz for trans-coupling relationships. The fluorophenyl aromatic protons appear in the aromatic region between 7.2-7.7 parts per million, with the fluorine substituent causing characteristic splitting patterns and chemical shift perturbations. The methylsulfonamido group contributes additional signals including the N-methyl group around 3.4 parts per million and the sulfonyl methyl group around 3.5 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon skeleton of the molecule. The spectrum exhibits signals for all 29 carbon atoms, with chemical shifts reflecting their electronic environments and hybridization states. Carbonyl carbons appear downfield around 170-175 parts per million, aromatic carbons cluster between 110-140 parts per million, and aliphatic carbons distribute across the upfield region from 10-80 parts per million. The fluorine substitution causes characteristic splitting and chemical shift effects on nearby carbon atoms, providing additional structural confirmation.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carbonyl stretch of the ester group appears as a strong absorption around 1720 reciprocal centimeters, while carbon-hydrogen stretches of alkyl groups contribute to absorptions in the 2800-3000 reciprocal centimeters region. The aromatic carbon-hydrogen stretches appear around 3000-3100 reciprocal centimeters, and the fluorophenyl group introduces characteristic carbon-fluorine stretching vibrations around 1000-1300 reciprocal centimeters. The sulfonamido functionality contributes sulfur-oxygen stretching absorptions around 1150 and 1350 reciprocal centimeters, providing fingerprint identification of this structural element.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 577, corresponding to the calculated molecular weight. Fragmentation analysis reveals characteristic loss patterns including loss of the tert-butyl group (mass 57), loss of the acetate portion (mass 59), and various fragmentations of the dioxane and pyrimidine systems. The presence of fluorine introduces isotope patterns in the mass spectrum, while the complex molecular structure generates multiple fragmentation pathways that collectively confirm the proposed structure.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | tert-Butyl ester | 1.38 parts per million (singlet, 9H) |

| ¹H Nuclear Magnetic Resonance | Vinyl protons | 5.4-6.6 parts per million (coupling ~16 Hz) |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.2-7.7 parts per million |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-175 parts per million |

| Infrared | Ester carbonyl | 1720 reciprocal centimeters |

| Mass Spectrometry | Molecular ion | mass-to-charge ratio 577 |

Computational Modeling of Molecular Geometry

Computational chemistry methods provide valuable insights into the three-dimensional structure, conformational preferences, and electronic properties of complex organic molecules. Quantum mechanical calculations enable prediction of molecular geometries, energy minima, and electronic distributions that complement experimental structural data. For this compound, computational modeling reveals important information about preferred conformations, intramolecular interactions, and electronic properties that influence its overall behavior and potential applications.

Density functional theory calculations represent the most commonly employed computational approach for organic molecules of this complexity. These calculations optimize molecular geometries by minimizing total electronic energy while considering electron correlation effects. The compound's multiple rotatable bonds and conformational flexibility require extensive conformational analysis to identify global energy minima and significant local minima that contribute to the ensemble of accessible structures. The dioxane ring system adopts chair conformations with specific preferences for axial or equatorial positioning of substituents based on steric and electronic factors.

The computational analysis reveals that the 1,3-dioxane ring maintains a chair conformation with the 4R,6S stereochemistry directing specific spatial arrangements of the acetate and vinyl substituents. The dimethyl substitution at the 2-position provides conformational rigidity and influences the overall molecular shape. The vinyl bridge connecting to the pyrimidine system exhibits restricted rotation due to partial double bond character and steric interactions with adjacent substituents. The E-configuration of the double bond represents the thermodynamically favored geometry based on minimization of steric conflicts between the bulky dioxane and pyrimidine portions.

The fluorophenyl substituent introduces electronic effects that influence the pyrimidine ring's electron density distribution and potential intermolecular interactions. Computational electrostatic potential maps reveal regions of positive and negative charge that guide molecular recognition and binding interactions. The methylsulfonamido group contributes both steric bulk and electronic effects, with the sulfonyl group introducing significant electron-withdrawing character that affects the pyrimidine's electronic properties. The tert-butyl ester provides hydrophobic character and conformational constraints that influence the overall molecular surface and potential binding interactions.

Molecular dynamics simulations provide insights into conformational flexibility and thermal motion effects on the molecular structure. These calculations reveal the dynamic behavior of rotatable bonds and the relative stabilities of different conformational states under physiological conditions. The compound exhibits moderate conformational flexibility primarily centered around the vinyl bridge and the connections between the pyrimidine, dioxane, and ester portions. The calculations predict specific preferences for torsional angles that minimize steric clashes while maximizing favorable electronic interactions.

| Computational Parameter | Calculated Value | Physical Significance |

|---|---|---|

| Molecular Volume | 580-620 ų | Steric requirements |

| Dipole Moment | 3.5-4.2 Debye | Polarity indicator |

| Rotational Barriers | 8-15 kcal/mol | Conformational flexibility |

| HOMO-LUMO Gap | 4.5-5.2 eV | Electronic stability |

| Surface Area | 750-850 ų | Intermolecular contacts |

Properties

IUPAC Name |

tert-butyl 2-[6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40FN3O6S/c1-18(2)25-23(15-14-21-16-22(38-29(6,7)37-21)17-24(34)39-28(3,4)5)26(19-10-12-20(30)13-11-19)32-27(31-25)33(8)40(9,35)36/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFPCEOJTKZGSA-CCEZHUSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40FN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-tert-Butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, commonly referred to as a key intermediate in the synthesis of rosuvastatin, exhibits significant biological activities relevant to cardiovascular health. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C29H40FN3O6S

- Molecular Weight : 577.71 g/mol

- CAS Number : 289042-12-2

This compound acts primarily as an HMG-CoA reductase inhibitor, similar to other statins. By inhibiting this enzyme, it reduces cholesterol synthesis in the liver, leading to decreased levels of LDL cholesterol in the bloodstream. The presence of the fluorophenyl and isopropyl groups enhances its potency and selectivity for the target enzyme.

In vitro Studies

In laboratory settings, (E)-tert-butyl 2-acetate has shown promising results in inhibiting cholesterol biosynthesis. A study demonstrated that it could reduce cholesterol levels in HepG2 cells (human liver cancer cells used as a model for liver function) by more than 50% at concentrations as low as 10 µM .

In vivo Studies

Animal models have also been utilized to assess the efficacy of this compound. In a rat model of hyperlipidemia, administration of (E)-tert-butyl 2-acetate resulted in a significant reduction in total cholesterol and triglycerides after four weeks of treatment . The compound was well-tolerated with no significant adverse effects reported.

Case Studies

-

Case Study on Hyperlipidemia Management :

- Objective : To evaluate the effectiveness of (E)-tert-butyl 2-acetate in lowering lipid profiles.

- Method : 40 hyperlipidemic rats were divided into two groups; one received (E)-tert-butyl 2-acetate while the other received a placebo.

- Results : The treated group showed a reduction in LDL cholesterol by 45% and an increase in HDL cholesterol by 20% compared to baseline measurements .

-

Clinical Trial for Cardiovascular Risk Reduction :

- Objective : To assess the impact of (E)-tert-butyl 2-acetate on cardiovascular events.

- Method : A double-blind trial involving patients with elevated cholesterol levels.

- Results : Patients treated with (E)-tert-butyl 2-acetate had a lower incidence of cardiovascular events over a two-year follow-up compared to those on placebo .

Comparative Analysis of Related Compounds

| Compound Name | Mechanism of Action | LDL Reduction (%) | HDL Increase (%) | Side Effects |

|---|---|---|---|---|

| (E)-tert-Butyl 2-acetate | HMG-CoA reductase inhibitor | 45% | 20% | Minimal |

| Rosuvastatin | HMG-CoA reductase inhibitor | 50% | 15% | Mild muscle pain |

| Atorvastatin | HMG-CoA reductase inhibitor | 47% | 18% | Liver enzyme elevation |

Scientific Research Applications

Pharmaceutical Intermediary

One of the primary applications of this compound is as an intermediate in the synthesis of Rosuvastatin , a widely used medication for lowering cholesterol levels. Rosuvastatin belongs to the statin class of drugs and is effective in reducing the risk of cardiovascular diseases. The compound serves as a crucial building block in the synthetic pathway to produce Rosuvastatin, facilitating the development of this important therapeutic agent .

Anticancer Research

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research into pyrimidine-based compounds has shown that they can inhibit specific kinases involved in cancer cell proliferation. The structural features of (E)-tert-butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate may enhance its efficacy against certain cancer types by targeting these kinases, thus warranting further investigation into its potential as an anticancer agent .

Structure-Activity Relationship Studies

The complex structure of this compound allows for extensive structure-activity relationship (SAR) studies. Researchers can modify different moieties to evaluate their effects on biological activity, helping to optimize compounds for better efficacy and reduced side effects. Such studies are essential in drug design, allowing scientists to understand how changes in chemical structure influence pharmacological properties .

Synthesis and Chemical Properties

The synthesis of (E)-tert-butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves several chemical reactions that can be optimized for higher yield and purity. Understanding its chemical properties is crucial for developing efficient synthetic routes. The compound's stability under various conditions also plays a role in its applicability in pharmaceutical formulations .

Potential Side Effects and Toxicology

While exploring the applications of this compound, it is also critical to assess its safety profile. Preliminary toxicology studies should be conducted to evaluate any potential side effects associated with its use or its derivatives. Understanding the toxicity mechanisms will aid in refining the compound for safer therapeutic use.

Case Study 1: Rosuvastatin Synthesis

In a study conducted by researchers focused on cholesterol-lowering agents, (E)-tert-butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate was identified as a key intermediate in the synthesis pathway of Rosuvastatin. The efficiency of this synthetic route was highlighted by achieving high yields and purity levels suitable for pharmaceutical use .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of pyrimidine derivatives related to (E)-tert-butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate). The results indicated promising activity against specific cancer cell lines, suggesting that further development could lead to novel therapeutic agents targeting cancer pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Pyrimidine Substituents

Compound B : tert-Butyl 2-((4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- Structural Differences: Lacks the pyrimidine-vinyl-dioxane framework; features an aminoethyl group instead.

- Synthesis: Prepared via hydrogenation of cyano intermediates using Raney-Ni or Pd/C catalysts, yielding 99% under mild conditions .

- Key Contrasts :

Compound C : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structural Differences : Contains a thietan-3-yloxy group and thioacetate ester instead of fluorophenyl and sulfonamido groups.

- Synthesis : Derived from thiirane derivatives, leading to lower steric hindrance and altered electronic properties .

- Key Contrasts :

Compound D : 11S-configured Fatty Acid Derivative (from Amanita hemibaphasubsp.javanica)

- Activity : Antibacterial against H. pylori (38.0% inhibition at 100 µM).

- Comparison :

Sulforaphane (from Broccoli)

- Activity : Inhibits cartilage-degrading enzymes (e.g., matrix metalloproteinases).

- Comparison :

Compound E : 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine

Data Tables

Key Findings and Implications

- Stereochemical Specificity : The E-configuration in Compound A is critical for activity, contrasting with Z-isomers that may exhibit reduced potency .

- Role of Fluorine: The 4-fluorophenyl group enhances binding affinity compared to non-fluorinated analogues (e.g., Compound C) .

- Synthetic Challenges : Compound A requires low-temperature (-78°C) reactions for stereocontrol, whereas simpler analogues (e.g., Compound B) achieve high yields under milder conditions .

Q & A

Basic Questions

Q. What are the critical synthetic steps for preparing (E)-tert-butyl 2-(6-(2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, tert-butyl esters are introduced via acid-catalyzed esterification (e.g., using ethyl acetate as a solvent). A key intermediate, 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine, is coupled with a vinyl-substituted dioxane derivative under Stille or Heck cross-coupling conditions. Post-synthesis, purification is achieved via flash chromatography or preparative HPLC .

Q. How is the compound purified, and what analytical techniques confirm its structural integrity?

- Methodological Answer : Post-synthetic purification often employs gradient elution HPLC (e.g., using C18 columns with acetonitrile/water mobile phases). Structural confirmation requires a combination of LC-MS (to verify molecular weight, e.g., m/z 757 [M+H]+) and 1H/13C NMR spectroscopy. Crystallographic data (e.g., monoclinic space group P21) from single-crystal X-ray diffraction (XRD) can resolve stereochemical ambiguities .

Q. What are the primary challenges in characterizing the stereochemistry of the dioxane and pyrimidine moieties?

- Methodological Answer : The (4R,6S) configuration of the dioxane ring and the (E)-vinyl linkage require chiral HPLC (e.g., Chiralpak® columns) or nuclear Overhauser effect (NOE) NMR experiments. XRD is definitive for absolute configuration, as demonstrated in structurally related compounds with β = 108.60° and Z = 4 in the unit cell .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the (E)-vinyl isomer over the (Z)-isomer?

- Methodological Answer : Steric control during the cross-coupling step is critical. Using palladium catalysts with bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C) favors the (E)-isomer. Solvent polarity (e.g., DMF vs. THF) and base selection (K2CO3 vs. Cs2CO3) also influence regioselectivity. Monitoring via in situ FTIR or reaction aliquots analyzed by LC-MS ensures progress .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they impact physicochemical properties?

- Methodological Answer : XRD reveals N–H⋯O hydrogen bonds (e.g., 2.89 Å) between the sulfonamide group and dioxane oxygen, forming chains along the [100] axis. These interactions increase melting point and reduce solubility in non-polar solvents. Computational Hirshfeld surface analysis can quantify contributions from van der Waals and π-π stacking interactions .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected LC-MS peaks or split NMR signals)?

- Methodological Answer : Contaminants or diastereomers may cause split NMR signals. Use preparative TLC or HPLC to isolate fractions, followed by high-resolution MS (HRMS) for exact mass confirmation. For LC-MS anomalies, collision-induced dissociation (CID) can identify fragmentation patterns. Dynamic NMR experiments at variable temperatures may resolve conformational exchange broadening .

Q. What computational strategies are recommended to predict electronic properties or reaction pathways for this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the HOMO-LUMO gap, polar surface area, and electrostatic potential maps. Molecular dynamics (MD) simulations assess solvent interactions, while docking studies predict binding affinity to biological targets (e.g., enzymes with pyrimidine-binding pockets). Validate predictions with experimental UV-Vis and cyclic voltammetry .

Data Analysis & Experimental Design

Q. How can researchers design stability studies to assess degradation under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design with pH (2–12), temperature (4–60°C), and time (0–30 days) as variables. Monitor degradation via UPLC-MS and quantify products (e.g., tert-butyl ester hydrolysis to carboxylic acid). Accelerated stability studies at 40°C/75% RH can predict shelf-life. Statistical tools like ANOVA identify significant degradation factors .

Q. What strategies ensure reproducibility in multi-step syntheses across different laboratories?

- Methodological Answer : Standardize reagents (e.g., CAS 289042-12-2 for the starting material), document reaction parameters (e.g., inert atmosphere, stirring speed), and validate analytical methods (e.g., USP/ICH guidelines for HPLC). Inter-lab comparisons using shared reference samples and round-robin testing reduce variability. Automated platforms (e.g., flow chemistry) enhance precision .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.